(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
1-[4-(4-Fluorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique combination of functional groups, including a fluorobenzenesulfonyl group, a methylphenyl group, an oxazole ring, a furan ring, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine and an alkyl halide.
Attachment of the Furan-2-carbonyl Group: The final step involves the acylation of the piperazine ring with furan-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-(4-Fluorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Chlorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine
- 1-[4-(4-Bromobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine
- 1-[4-(4-Methylbenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine
Uniqueness
1-[4-(4-Fluorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]-4-(furan-2-carbonyl)piperazine is unique due to the presence of the fluorobenzenesulfonyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H22FN3O5S |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
[4-[4-(4-fluorophenyl)sulfonyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H22FN3O5S/c1-17-5-2-3-6-20(17)22-27-23(35(31,32)19-10-8-18(26)9-11-19)25(34-22)29-14-12-28(13-15-29)24(30)21-7-4-16-33-21/h2-11,16H,12-15H2,1H3 |
InChI Key |
IQSPYBQUIMAXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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